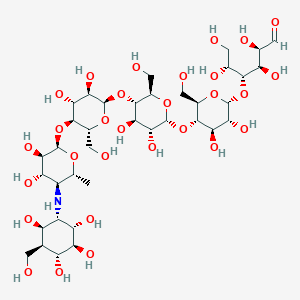
2-羟基咔唑
描述
2-Hydroxycarbazole (HC) is a hydroxylated nitrogen heterocycle commonly found in coal liquid . It can be prepared by the hydrolysis of 9-ethoxycarbonyl-2-hydroxycarbazole . HC has the ability to behave as a proton donor and proton acceptor . It is structurally related to the Ca 2+ -mobilizing marine toxin, 9-methyl-7-bromoeudistomin .
Synthesis Analysis
2-Hydroxycarbazole can be synthesized by the hydrolysis of 9-ethoxycarbonyl-2-hydroxycarbazole . It was also used in the synthesis of isochromene fused carbazol, (4aS,13bR)-2,5,5-trimethyl-3,4,4a,5,8,13b-hexahydroisochromeno [3,4-b]carbazole .Molecular Structure Analysis
The molecular weight of 2-Hydroxycarbazole is 183.21 . The infrared spectrum conforms to the structure .Chemical Reactions Analysis
2-Hydroxycarbazole was used in the synthesis of isochromene fused carbazol, (4aS,13bR)-2,5,5-trimethyl-3,4,4a,5,8,13b-hexahydroisochromeno [3,4-b]carbazole .Physical And Chemical Properties Analysis
2-Hydroxycarbazole appears as a yellow to light brown powder or crystalline . Its melting point is 272-274 degrees Celsius .科学研究应用
Fluorescence Sensors for Neurodegeneration-Related Anions
2-Hydroxycarbazole: derivatives have been developed as fluorescence sensors for detecting neurodegeneration-related halide anions . These sensors utilize the native fluorescence of carbazole combined with hydrogen bonding donor groups, which are critical for anion recognition. This application is particularly relevant in the context of environmental monitoring and medical diagnostics, where the detection of specific anions is crucial.
Organic Synthesis Building Blocks
As a heterocyclic compound, 2-Hydroxycarbazole serves as a building block in organic synthesis . Its structure is conducive to various chemical reactions, making it a versatile precursor for synthesizing complex organic molecules. This has implications for the development of new pharmaceuticals and materials.
Pharmaceutical Field Applications
9H-Carbazol-2-ol: and its derivatives are noted for their broad pharmacological applications . They are foundational elements in the synthesis of compounds with antibacterial, antifungal, antiparasitic, antiviral, anticancer, and other bioactive properties. This makes them valuable for drug discovery and development.
Optoelectronic Materials
The compound’s properties are exploited in the field of optoelectronics . 2-Hydroxycarbazole derivatives are used in the creation of materials that exhibit desirable electronic and optical characteristics, such as light-emitting diodes (LEDs) and other display technologies.
Biotransformation by Bacteria
Biphenyl-utilizing bacteria have been studied for their ability to produce hydroxylated 9H-Carbazol-2-ol metabolites . This biotransformation is significant for environmental bioremediation, where these bacteria could potentially be used to degrade toxic compounds.
Biochemical Research
9H-Carbazol-2-ol: is used in biochemical research as it can be a component of various biological materials or organic compounds . Its interactions and effects in biological systems can provide insights into cellular processes and the development of therapeutic agents.
作用机制
- Primary Targets : 2-Hydroxycarbazole interacts with two primary targets:
- Ferredoxin CarAc : Part of the multicomponent carbazole 1,9a-dioxygenase (CARDO), which converts carbazole into 2-aminobiphenyl-2,3-diol. Ferredoxin CarAc acts as a mediator in the electron transfer from CarAd to CarAa .
- Terminal Oxygenase Component of Carbazole : This target is involved in the degradation of carbazole. Specifically, it catalyzes the conversion of carbazole to 2-aminobiphenyl-2,3-diol .
Target of Action
安全和危害
未来方向
属性
IUPAC Name |
9H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPGDZPXOZATKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235340 | |
| Record name | 2-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxycarbazole | |
CAS RN |
86-79-3 | |
| Record name | 2-Hydroxycarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxycarbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-hydroxycarbazole has been shown to induce calcium release from the sarcoplasmic reticulum, the main calcium store in muscle cells. This effect is mediated by the activation of ryanodine receptors (RyRs), specifically the type 2 RyR found in cardiac muscle. [] While the exact mechanism of action is not fully understood, 2-hydroxycarbazole appears to bind to RyRs at a site distinct from ryanodine and caffeine. [] This interaction leads to the opening of the RyR channel, allowing calcium ions to flow out of the sarcoplasmic reticulum and into the cytoplasm. This increase in cytoplasmic calcium levels can then trigger a variety of downstream effects, including muscle contraction.
A:
- Spectroscopic Data: Specific spectroscopic data can be found in various publications and databases. Key data often includes:
ANone: While detailed studies on material compatibility and stability are limited in the provided research, some insights can be gleaned:
- Photostability: 2-acyloxycarbazoles, derivatives of 2-hydroxycarbazole, exhibit interesting photochemical properties. Upon UV irradiation, they undergo a photo-Fries rearrangement, highlighting potential applications in organic synthesis and material science. []
- Metal Complex Formation: The ability of 2-hydroxycarbazole-1-carboxylic acid to form complexes with metals like zinc and nickel suggests potential applications in material science, particularly in enhancing the photostability of materials like spironaphthoxazines. []
ANone:
- Semi-Empirical Calculations: PM3 calculations have been employed to predict the reactivity of carbazole and its derivatives, including 2-hydroxycarbazole, in chlorination reactions. These calculations provide insights into the electronic properties and reactivity of these compounds. []
- Quantum Mechanical Studies: In the context of vanadium-catalyzed oxidative coupling, quantum mechanical studies have been used to investigate the mechanism of the reaction, including the role of 2-hydroxycarbazole as a substrate. []
ANone: Several studies provide insights into the SAR of 2-hydroxycarbazole and its analogs:
- Tyrosinase Inhibition: SAR studies with hydroxyindoles, including 2-hydroxycarbazole, revealed the importance of the position of the phenolic hydroxy group for potent inhibition of human melanoma tyrosinase. Notably, 6-hydroxyindole exhibited the strongest inhibitory activity, suggesting that the position of the hydroxyl group is crucial for interacting with the enzyme's active site. []
- Nitric Oxide Inhibition: A study investigating the nitric oxide inhibitory activity of carbazole alkaloids from Murraya tetramera, including compounds structurally related to 2-hydroxycarbazole, found that several of these alkaloids exhibited potent inhibitory effects, highlighting the potential of this class of compounds as anti-inflammatory agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)





